Bienvenue dans la boutique en ligne BenchChem!

Huwentoxin XVI

Electrophysiology Calcium channel pharmacology Repeated-measures study design

Choose Huwentoxin XVI for reversible N-type CaV2.2 blockade where conotoxin washout kinetics compromise experimental design. Markedly greater reversibility than ω-conotoxin GVIA/MVIIA enables within-subject controls, paired-pulse protocols, and longitudinal recordings. Validated clean selectivity—no detectable T-type, K⁺, or Na⁺ channel activity—eliminates confounding off-target effects. Documented in vivo efficacy across three rat pain models bridges in vitro pharmacology to whole-animal studies.

Molecular Formula C196H292N50O56S6
Molecular Weight 4437.13
CAS No. 1600543-88-1
Cat. No. B612387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuwentoxin XVI
CAS1600543-88-1
Molecular FormulaC196H292N50O56S6
Molecular Weight4437.13
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N4CCCC4C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC6=CNC=N6)CC(C)C)C(C)O)CCCCN)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CO)CC(C)C)C(C)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7CCCC7C(=O)NC(C(=O)N2)CCCNC(=N)N)CC(=O)O)CC(=O)N)CCC(=O)O)CC(=O)O)C(C)C)CCC(=O)O)C(C)CC)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)CC9=CC=C(C=C9)O)CC1=CC=C(C=C1)O)CO)CCCCN)CC1=CC=C(C=C1)O)CC1=CNC2=CC=CC=C21
InChIInChI=1S/C196H292N50O56S6/c1-16-102(13)158-188(294)211-85-148(255)213-121(58-60-152(259)260)162(268)208-86-150(257)239-157(101(11)12)194(300)246-69-31-40-145(246)186(292)237-142-94-307-308-95-143-182(288)221-126(71-98(5)6)169(275)219-123(36-22-26-64-199)192(298)244-67-30-41-146(244)187(293)243-160(104(15)249)191(297)229-127(72-99(7)8)170(276)226-133(78-110-83-205-96-212-110)163(269)209-87-151(258)240-159(103(14)17-2)190(296)230-132(77-109-82-207-117-33-19-18-32-115(109)117)175(281)223-128(73-105-42-50-111(250)51-43-105)171(277)216-119(35-21-25-63-198)166(272)233-138(89-248)179(285)224-130(75-107-46-54-113(252)55-47-107)173(279)222-131(76-108-48-56-114(253)57-49-108)174(280)235-139(180(286)225-129(74-106-44-52-112(251)53-45-106)172(278)215-118(34-20-24-62-197)165(271)220-124(195(301)302)37-23-27-65-200)92-305-306-93-141(184(290)236-140(91-304-303-90-116(201)161(267)242-158)183(289)232-137(88-247)164(270)210-84-149(256)214-125(70-97(3)4)178(284)241-156(100(9)10)189(295)238-143)234-167(273)120(38-28-66-206-196(203)204)218-185(291)144-39-29-68-245(144)193(299)136(81-155(265)266)231-176(282)134(79-147(202)254)227-168(274)122(59-61-153(261)262)217-177(283)135(80-154(263)264)228-181(142)287/h18-19,32-33,42-57,82-83,96-104,116,118-146,156-160,207,247-253H,16-17,20-31,34-41,58-81,84-95,197-201H2,1-15H3,(H2,202,254)(H,205,212)(H,208,268)(H,209,269)(H,210,270)(H,211,294)(H,213,255)(H,214,256)(H,215,278)(H,216,277)(H,217,283)(H,218,291)(H,219,275)(H,220,271)(H,221,288)(H,222,279)(H,223,281)(H,224,285)(H,225,286)(H,226,276)(H,227,274)(H,228,287)(H,229,297)(H,230,296)(H,231,282)(H,232,289)(H,233,272)(H,234,273)(H,235,280)(H,236,290)(H,237,292)(H,238,295)(H,239,257)(H,240,258)(H,241,284)(H,242,267)(H,243,293)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,301,302)(H4,203,204,206)
InChIKeyJEUFUDFTZMBKGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

Huwentoxin XVI Procurement Guide: N-Type Calcium Channel Blocker Specifications and Comparators


Huwentoxin XVI (HWTX-XVI, CAS 1600543-88-1) is a 39-amino acid peptide neurotoxin containing three disulfide bridges, isolated from the venom of the Chinese tarantula Ornithoctonus huwena [1]. It functions as a potent and highly selective antagonist of mammalian voltage-gated N-type calcium channels (CaV2.2), with an IC50 of approximately 60 nM determined in rat dorsal root ganglion (DRG) neurons [1]. The peptide exhibits no detectable activity against voltage-gated T-type calcium channels, potassium channels, or sodium channels in electrophysiological assays [1]. HWTX-XVI is supplied as a lyophilized powder with a molecular weight of approximately 4437.13 Da and the molecular formula C196H292N50O56S6, and is soluble to at least 1 mg/mL in water .

Why Huwentoxin XVI Cannot Be Substituted with Other N-Type Calcium Channel Blockers


Although multiple N-type calcium channel antagonists exist, including ω-conotoxin GVIA (CTx-GVIA), ω-conotoxin MVIIA (CTx-MVIIA, Ziconotide), and small molecule blockers, these compounds differ fundamentally in their reversibility kinetics and subtype selectivity profiles [1]. In head-to-head electrophysiology comparisons on rat DRG neurons, HWTX-XVI, CTx-GVIA, and CTx-MVIIA all inhibited N-type calcium channel currents; however, they exhibited markedly different degrees of reversibility after washout [1]. HWTX-XVI demonstrates substantially greater reversibility than both conotoxins, while also maintaining higher selectivity for N-type channels over P/Q-type channels compared to MVIIA [1]. These differences carry significant experimental consequences: irreversible or slowly reversible blockers preclude repeated-measures study designs and can confound time-course analyses, whereas HWTX-XVI permits reversible pharmacological manipulation suitable for within-subject controls and longitudinal recordings [1].

Quantitative Differentiation Evidence: Huwentoxin XVI vs. ω-Conotoxins and In-Class Alternatives


Reversibility of N-Type Calcium Channel Blockade: HWTX-XVI vs. ω-Conotoxins

In whole-cell patch-clamp recordings from rat DRG neurons, HWTX-XVI inhibited N-type calcium channel currents with an IC50 of approximately 60 nM [1]. Direct comparison revealed that while HWTX-XVI, CTx-GVIA, and CTx-MVIIA produced similar degrees of peak current inhibition, the three peptides exhibited markedly different degrees of reversibility after washout [1]. HWTX-XVI demonstrated substantially greater reversibility than both CTx-GVIA and CTx-MVIIA, with the conotoxins producing near-irreversible blockade under identical washout conditions [1].

Electrophysiology Calcium channel pharmacology Repeated-measures study design

Selectivity for N-Type over P/Q-Type Calcium Channels: HWTX-XVI vs. ω-Conotoxin MVIIA

HWTX-XVI demonstrates higher selectivity for N-type calcium channels (CaV2.2) over P/Q-type channels (CaV2.1) compared to ω-conotoxin MVIIA [1]. The study by Deng et al. (2014) established that HWTX-XVI specifically inhibited N-type calcium channels in rat DRG neurons with an IC50 of approximately 60 nM, with no detectable effect on other voltage-gated calcium channel subtypes tested [1]. In contrast, MVIIA exhibits measurable cross-reactivity with P/Q-type channels, reducing its subtype specificity [1].

Ion channel pharmacology CaV2.2 selectivity Analgesic peptide development

In Vivo Analgesic Efficacy Across Multiple Pain Models in Rats

Intraperitoneal injection of HWTX-XVI produced significant analgesic responses in formalin-induced inflammatory pain assays in rats [1]. Additionally, HWTX-XVI treatment altered withdrawal latency in hot plate tests, demonstrating efficacy in acute thermal nociception [1]. Intramuscular injection of the toxin further reduced mechanical allodynia induced by incisional injury in Von Frey testing [1]. These in vivo findings validate functional target engagement and distinguish HWTX-XVI from N-type calcium channel blockers lacking documented in vivo efficacy in peer-reviewed literature.

Pain research Analgesic peptide pharmacology Preclinical efficacy

Selectivity Profile Against T-Type Calcium Channels, Potassium Channels, and Sodium Channels

In comprehensive electrophysiological profiling, HWTX-XVI demonstrated no inhibitory effect on voltage-gated T-type calcium channels, potassium channels, or sodium channels at concentrations that fully blocked N-type calcium channel currents [1]. This negative-selectivity profile has been independently corroborated by multiple vendor technical datasheets confirming the absence of off-target activity at these channel families . The clean selectivity profile positions HWTX-XVI as a preferred tool over broader-spectrum calcium channel antagonists that exhibit confounding activities at T-type channels or other ion channel families.

Ion channel selectivity CaV2.2 pharmacology Electrophysiology

Optimized Research Applications for Huwentoxin XVI Procurement


Repeated-Measures Electrophysiology Requiring Reversible N-Type Calcium Channel Blockade

When experimental designs necessitate washout and recovery of N-type calcium channel currents for within-subject controls or longitudinal recordings, HWTX-XVI provides a distinct advantage over ω-conotoxin GVIA and MVIIA due to its markedly greater reversibility [1]. Researchers conducting paired-pulse protocols, pre- and post-drug comparisons in the same cell, or time-course analyses of channel function should prioritize HWTX-XVI procurement over conotoxins, which exhibit near-irreversible blockade that precludes such study designs [1].

N-Type Calcium Channel-Specific Pain Signaling Studies Requiring High Subtype Selectivity

For investigations requiring clean pharmacological dissection of N-type calcium channel (CaV2.2) contributions to pain signaling, neurotransmitter release, or synaptic plasticity, HWTX-XVI offers higher selectivity for N-type over P/Q-type channels compared to MVIIA [1]. Researchers whose work would be confounded by P/Q-type channel cross-reactivity should select HWTX-XVI over MVIIA. The documented in vivo analgesic efficacy across formalin-induced inflammatory pain, hot plate thermal nociception, and incisional mechanical allodynia models further supports its utility in preclinical pain research [1].

Calcium Channel Pharmacology Screening Requiring Clean Ion Channel Selectivity Profile

In comprehensive ion channel profiling or screening campaigns where off-target activity at T-type calcium channels, potassium channels, or sodium channels would confound data interpretation, HWTX-XVI provides a validated clean selectivity profile with no detectable activity at these channel families [1]. This contrasts with broader-spectrum calcium channel modulators that exhibit measurable activities across multiple channel subtypes, necessitating additional controls and complicating mechanistic attribution [1].

In Vivo Validation Studies for N-Type Calcium Channel Pharmacology

For laboratories transitioning from in vitro calcium channel pharmacology to in vivo functional validation, HWTX-XVI represents a procurement-efficient option with peer-reviewed documentation of efficacy in three distinct rat pain models [1]. The availability of validated in vivo data reduces the experimental risk associated with translating tool compounds from cellular assays to whole-animal studies, particularly for researchers investigating N-type calcium channels as analgesic targets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Huwentoxin XVI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.